molecular formula C22H13ClN2O3 B11116276 2-(5-Chloropyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Chloropyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11116276
M. Wt: 388.8 g/mol
InChI Key: MGRCMDBUIUCWIE-UHFFFAOYSA-N
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Description

2-(5-Chloropyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a fused chromeno-pyrrole-dione scaffold. Its structure integrates a chromene ring (benzopyran) fused to a pyrrole ring, with two ketone groups at positions 3 and 7. The substituents at positions 1 and 2 are phenyl and 5-chloropyridin-2-yl groups, respectively, which confer unique electronic and steric properties to the molecule.

These reactions typically proceed under mild conditions with yields ranging from 43% to 86%, depending on substituents .

Properties

Molecular Formula

C22H13ClN2O3

Molecular Weight

388.8 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H13ClN2O3/c23-14-10-11-17(24-12-14)25-19(13-6-2-1-3-7-13)18-20(26)15-8-4-5-9-16(15)28-21(18)22(25)27/h1-12,19H

InChI Key

MGRCMDBUIUCWIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)Cl)OC5=CC=CC=C5C3=O

Origin of Product

United States

Preparation Methods

Multicomponent Reactions (MCRs)

The most widely reported approach for chromeno-pyrrole derivatives involves one-pot MCRs. These reactions integrate three or more reactants in a single step, minimizing intermediate purification and enhancing efficiency. For the target compound, key components include:

  • Aromatic aldehyde : Benzaldehyde (for the phenyl group).

  • Primary amine : Aniline (to form the pyrrole ring).

  • Diketone : Methyl o-hydroxybenzoylpyruvate (to introduce the chromeno-pyrrole core).

Procedure :

  • Dissolve benzaldehyde (1.0 eq) and aniline (1.0 eq) in ethanol.

  • Add methyl o-hydroxybenzoylpyruvate (1.0 eq) and acetic acid (1–2 mL).

  • Reflux at 80°C for 18–24 hours.

  • Cool, filter, and recrystallize from ethanol.

Yield : Analogous syntheses achieve yields of 70–80% for related derivatives.

One-Pot Cyclization with Halogenated Heterocycles

For compounds containing 5-chloropyridin-2-yl groups, additional steps may be required to introduce the halogenated pyridine moiety. This typically involves:

  • Halogenation : Chlorination of pyridine derivatives using reagents like POCl₃ or Cl₂ gas.

  • Cross-Coupling : Suzuki or Buchwald-Hartwig reactions to attach the chloropyridine moiety to the chromeno-pyrrole core.

Example Pathway :

StepReagents/ConditionsPurpose
15-Chloropyridin-2-yl boronic acid, Pd(PPh₃)₄Introduce chloropyridine group
2H₂O, K₂CO₃, DMF, 80°CCyclize chromeno-pyrrole core

Comparative Analysis of Synthetic Routes

MethodReactantsConditionsYieldAdvantages/Challenges
Multicomponent Benzaldehyde + Aniline + DiketoneEtOH, AcOH, reflux (80°C)70–80%High efficiency, low waste
One-Pot Aldehyde + Amine + DiketoneTHF/DMF, RT → 100°C60–75%Scalable, solvent flexibility
Multi-Step Chloropyridine + Phenyl intermediatesPd catalysts, inert atmosphere50–70%Precise control, higher cost

Data extrapolated from structurally similar compounds.

Key Reaction Mechanisms

Formation of the Chromeno-Pyrrole Core

The core structure forms via sequential Knoevenagel condensation and cyclization:

  • Condensation : Benzaldehyde reacts with methyl o-hydroxybenzoylpyruvate to form an α,β-unsaturated ketone.

  • Cyclization : Aniline attacks the ketone, followed by intramolecular cyclization to yield the dihydrochromeno-pyrrole framework.

Critical Factors :

  • Acid Catalysis : Acetic acid enhances electrophilicity of the diketone.

  • Temperature : Reflux promotes cyclization kinetics.

Incorporation of the 5-Chloropyridin-2-yl Group

The chloropyridine moiety is introduced either:

  • Early-Stage Synthesis : Via halogenation of pyridine before coupling.

  • Late-Stage Functionalization : Through cross-coupling reactions post-core formation.

Challenges :

  • Steric Hindrance : Bulky substituents may reduce reaction efficiency.

  • Byproduct Formation : Competing side reactions (e.g., hydrolysis) require optimized conditions.

Optimization and Industrial-Scale Considerations

Solvent Systems

SolventRolePerformance in MCRs
EthanolLow-cost, polar aproticHigh yield (70–80%)
DMFHigh boiling point, aproticModerate yield (60%)
THFLow polarity, inertModerate yield (65%)

Optimal Choice : Ethanol for cost-effectiveness and solubility of reactants.

Catalyst and Additives

  • Acetic Acid : Protonates intermediates, accelerating cyclization.

  • Palladium Catalysts : Crucial for cross-coupling steps (e.g., Suzuki reactions).

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemical Structure and Synthesis

This compound can be represented by the molecular formula C22H24ClN2O3C_{22}H_{24}ClN_2O_3. The synthesis typically involves multicomponent reactions that efficiently construct the chromeno-pyrrole framework. Common methods include:

  • Condensation Reactions : Utilizing substituted aldehydes and amines with diketones.
  • Cyclization Steps : Often performed under mild conditions using solvents like methanol or ethanol.
  • Yields and Purity : Reported yields range from 43% to 86%, with high purity (>95%) achieved through careful reaction management .

Biological Activities

Research indicates that compounds similar to 2-(5-Chloropyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit various biological activities, including:

  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms targeting key signaling pathways such as EGFR and VEGFR.
  • Antimicrobial Activity : Similar derivatives have demonstrated effectiveness against various microbial strains.
  • Anti-inflammatory Effects : The presence of specific functional groups contributes to its potential as an anti-inflammatory agent .

Applications in Medicinal Chemistry

The therapeutic potential of this compound can be categorized into several applications:

Anticancer Research

The compound's ability to inhibit tumor growth has been supported by in vitro studies demonstrating significant antiproliferative effects against multiple cancer cell lines. For instance:

StudyFindingsCell Lines TestedGI50 Values (nM)
Assiut et al. (2024)Identified as a dual EGFR/VEGFR inhibitorHCT-15, HT-29, NCI/ADR-RES22 - 33
Frontiers in Chemistry (2024)Enhanced antiproliferative effects with specific substitutionsVarious cancer types24 (highest potency)

These findings highlight the compound's potential in developing targeted cancer therapies .

Antimicrobial Applications

Research on related compounds has indicated significant antimicrobial properties, suggesting that This compound may also exhibit similar activities. Its structural features allow for interaction with microbial enzymes or receptors, enhancing its efficacy against infections .

Anti-inflammatory Treatments

The anti-inflammatory properties of this compound are attributed to its ability to modulate inflammatory pathways. Studies have shown that derivatives containing chlorinated phenolic groups can effectively reduce inflammation markers in vitro .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Case Study on Lung Cancer : A study focused on non-small cell lung cancer demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells.
  • Combination Therapy : Research indicated that combining this compound with traditional chemotherapeutics could enhance overall treatment efficacy by synergistically targeting multiple pathways involved in cancer progression .

Mechanism of Action

The mechanism of action of 2-(5-Chloropyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Flexibility : The 2-position tolerates diverse groups, including benzyl (neutral), phenethyl (hydrophobic), and thiadiazol (heterocyclic), which modulate solubility and biological interactions .
  • Chromene Modifications : Halogens (e.g., Cl) and methoxy groups enhance electronic diversity; chloro derivatives exhibit higher yields (72%) compared to unsubstituted analogs .
  • Synthetic Efficiency: One-pot MCRs are superior to older multistep methods (e.g., acid-catalyzed transformations of furochromones), offering step economy and scalability .

Physicochemical and Reaction Comparisons

  • Reaction Conditions : Electron-withdrawing substituents (e.g., Cl) on the chromene ring shorten reaction times (15–20 min vs. 2 h for electron-donating groups) .
  • Solubility : Methoxy and hydroxyl groups improve aqueous solubility, whereas aryl/alkyl groups enhance lipophilicity .
  • Post-Synthetic Modifications: Ring-opening reactions with hydrazine hydrate convert chromeno-pyrrole-diones into pyrrolopyrazolones, expanding their utility in drug discovery .

Biological Activity

2-(5-Chloropyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential biological activity attributed to its unique structural features. This article explores its biological properties, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C22H12ClN3O5C_{22}H_{12}ClN_3O_5, with a molecular weight of 433.8 g/mol. The IUPAC name reflects its complex structure, which combines elements from pyridine, phenyl, and chromeno-pyrrole frameworks.

Property Value
Molecular FormulaC22H12ClN3O5
Molecular Weight433.8 g/mol
IUPAC Name2-(5-chloropyridin-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
InChI KeyPRCPCZXBRYQAOC-UHFFFAOYSA-N

Antiproliferative Effects

Recent studies have demonstrated the compound's significant antiproliferative activity against various cancer cell lines. For instance, when tested in vitro, it exhibited growth inhibition with GI50 values ranging from 29 nM to 78 nM across different assays. The structure-activity relationship indicates that specific substitutions on the phenyl group enhance its efficacy against mutant EGFR/BRAF pathways .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The binding affinity to these targets modulates their activity, potentially leading to altered cellular signaling pathways associated with cancer proliferation and survival. Notably, the compound has been shown to inhibit EGFR activity effectively, with IC50 values reported between 68 nM and 89 nM .

Case Studies

  • EGFR Inhibition Study
    • A study evaluated the inhibitory effects of various derivatives on EGFR using an EGFR-TK assay.
    • The most potent derivative had an IC50 value of 68 nM, outperforming standard treatments like erlotinib (IC50 = 80 nM) in certain assays .
  • Cell Viability Assays
    • Compounds derived from similar frameworks were tested for cytotoxicity against MCF-10A cells.
    • Results indicated that none of the compounds were cytotoxic at concentrations up to 50 µM, maintaining cell viability above 87% .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally related compounds:

Compound Biological Activity GI50/IC50 Values
5-Chloro-indole derivativesAntiproliferativeGI50: 29 - 78 nM
Pyrrolo[3,4-b]indol derivativesAnticancerGI50: up to 35 nM
Chromeno-pyrrole derivativesAntioxidantVariable

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(5-Chloropyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

  • Methodological Answer : Multicomponent reactions (MCRs) are widely used for constructing the chromeno-pyrrole scaffold. A typical protocol involves:
  • Reacting 4-(2-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines under optimized conditions (e.g., ethanol or acetonitrile as solvents, 60–80°C, 12–24 hours) .
  • Substituent-specific optimization: For the 5-chloropyridinyl group, stoichiometric control (e.g., 1.0 eq. of the pyridine derivative) and catalytic acid (e.g., p-TsOH) enhance regioselectivity .
  • Yields typically range from 46% to 81%, depending on substituent steric/electronic effects .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodological Answer : A combination of analytical techniques is critical:
  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.3 ppm for pyridine and phenyl groups) and lactone carbonyls (δ 165–175 ppm) .
  • HRMS : Confirm molecular weight (e.g., theoretical vs. observed m/z for C24H15ClN2O3) .
  • FTIR : Detect carbonyl stretches (~1700 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
  • Melting Point Analysis : Compare with literature values (e.g., analogs melt between 138–211°C) .

Q. What are the key considerations for assessing thermal stability during storage?

  • Methodological Answer :
  • Perform DSC/TGA to determine decomposition temperatures and hygroscopicity risks. Chromeno-pyrrole derivatives often exhibit stability up to 200°C, but substituents like chloropyridinyl may lower this threshold .
  • Store under inert atmosphere (N2/Ar) at –20°C to prevent oxidation or hydrolysis of the lactone ring .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structural elucidation?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism in the pyrrole ring) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic protons in the chromene and pyridine moieties) .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

Q. What strategies optimize reaction yields for derivatives with bulky substituents?

  • Methodological Answer :
  • Solvent Screening : Use polar aprotic solvents (DMF, DMSO) to solubilize bulky aryl groups and reduce steric hindrance .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 2–4 hours) and improve yields by 10–15% .
  • Catalytic Systems : Employ Pd/Cu catalysts for cross-coupling reactions involving the chloropyridinyl group .

Q. How do electronic effects of substituents influence biological activity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., –NO2) or donating (–OCH3) groups at the phenyl or pyridine positions.
  • In Silico Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to correlate substituent effects with binding affinity .
  • In Vitro Assays : Compare IC50 values for cytotoxicity (e.g., MTT assay) across substituent-modified derivatives .

Q. What mechanistic insights explain cyclization inefficiencies in the chromeno-pyrrole core?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction intermediates via LC-MS to identify rate-limiting steps (e.g., enol-lactone formation) .
  • Base-Assisted Cyclization : Use K2CO3 or DBU to deprotonate intermediates, accelerating ring closure (evidence from pyrrol-2-one analogs) .
  • Isotope Labeling : Track oxygen incorporation in the lactone ring using H218O to confirm intramolecular vs. intermolecular pathways .

Q. How can hygroscopicity challenges in the dihydrochromeno-pyrrole scaffold be mitigated?

  • Methodological Answer :
  • Lyophilization : Freeze-dry the compound after synthesis to remove residual solvents and water .
  • Co-Crystallization : Form stable co-crystals with pharmaceutically acceptable coformers (e.g., succinic acid) to improve handling .

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